3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
This compound is a derivative of tetrahydroquinoline, a type of organic compound with a four-membered heterocyclic ring structure containing a nitrogen atom . Tetrahydroquinoline derivatives are known to exhibit various biological activities and are therefore of interest in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, tetrahydroquinoline derivatives are often synthesized through multi-component reactions involving aromatic aldehydes, dimedone, and malonitrile . The reaction conditions and catalysts used can vary .Molecular Structure Analysis
The molecular structure of this compound can be predicted using computational methods such as Density Functional Theory . The geometries of the compound can be optimized at different levels of theory, and properties such as frontier molecular orbitals, molecular electrostatic potential, and natural charges can be investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point and NMR spectra, can be determined experimentally . Computational methods can also be used to predict some properties .Properties
IUPAC Name |
3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-26(2)13-20-18(21(30)14-26)12-19-22(27)23(33-25(19)29-20)24(31)28-15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-12H,13-14,27H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGNNZIJMHEZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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